Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate
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Overview
Description
Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[45]dec-3-ene-8-carboxylate is a complex organic compound characterized by its spirocyclic structure, which includes a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction is carried out in toluene under reflux conditions for about 2 hours, yielding a mixture of isomeric condensation products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions:
Condensation Reactions: The compound can form condensation products with amines and other nucleophiles.
Common Reagents and Conditions
N,N-dimethylformamide dimethyl acetal: Used in the initial synthesis step.
Hydrazine hydrate: Used for further functionalization of the spirocyclic core.
Major Products
The major products formed from these reactions include various isomeric condensation products and functionalized spirocyclic derivatives .
Scientific Research Applications
Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate involves its ability to undergo various chemical reactions, particularly substitution and condensation reactions. The trifluoromethylsulfonyl group is a good leaving group, making the compound reactive towards nucleophiles. The spirocyclic structure also contributes to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-(trifluoromethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C14H20F3NO6S |
---|---|
Molecular Weight |
387.37 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate |
InChI |
InChI=1S/C14H20F3NO6S/c1-12(2,3)23-11(19)18-6-4-13(5-7-18)8-10(9-22-13)24-25(20,21)14(15,16)17/h8H,4-7,9H2,1-3H3 |
InChI Key |
PALHAFPUAPXBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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